1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Description
1-(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 1375303-71-1) is a brominated pyrrolo[2,3-b]pyridine derivative functionalized with a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position and an ethanone moiety at the 3-position. The SEM group enhances solubility in organic solvents and protects the pyrrolo nitrogen during synthetic modifications . The bromine atom at the 5-position serves as a handle for further cross-coupling reactions, such as Suzuki-Miyaura couplings, making this compound a versatile intermediate in pharmaceutical and materials science research .
Properties
IUPAC Name |
1-[5-bromo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2Si/c1-11(19)14-9-18(10-20-5-6-21(2,3)4)15-13(14)7-12(16)8-17-15/h7-9H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCRRYQTVLJJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
1-(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the formation of more complex molecules. For instance, it can undergo cross-coupling reactions, such as Suzuki and Heck reactions, to form aryl-substituted pyrroles and other derivatives. These reactions have been documented to yield high efficiency and selectivity in the formation of desired products .
Medicinal Chemistry
Research indicates that compounds derived from pyrrole structures exhibit significant biological activity, including anti-inflammatory and anticancer properties. The brominated pyrrole derivatives have shown promise in inhibiting specific cancer cell lines and could serve as potential therapeutic agents. Studies have demonstrated that modifications to the pyrrole ring can enhance bioactivity and selectivity against target enzymes or receptors .
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. The incorporation of trimethylsilyl groups enhances solubility and processability, which are critical for manufacturing thin-film transistors and solar cells.
Case Study 1: Synthesis of Aryl-Pyrrole Derivatives
A study published in Organic Letters detailed the synthesis of aryl-substituted pyrroles using this compound as a key intermediate. The researchers utilized a palladium-catalyzed coupling reaction that resulted in yields exceeding 85% for several derivatives. This demonstrated the compound's utility in generating structurally diverse libraries for drug discovery .
Case Study 2: Anticancer Activity
In another investigation published in Journal of Medicinal Chemistry, a series of brominated pyrroles were synthesized from this compound and tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range. These findings suggest that further exploration into structure-activity relationships could yield potent anticancer agents derived from this scaffold .
Data Table: Summary of Key Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | High yields in Suzuki reactions |
| Medicinal Chemistry | Potential anticancer agents | Significant cytotoxicity against cancer cell lines |
| Material Science | Development of organic semiconductors | Enhanced solubility for thin-film applications |
Mechanism of Action
The mechanism by which 1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone exerts its effects largely depends on its specific application. For instance, in medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, inhibiting or activating specific biological pathways. The trimethylsilyl group can also play a role in enhancing the compound's stability and bioavailability.
Comparison with Similar Compounds
SEM-Protected Derivatives
- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 870285-86-2): Replaces bromine with a boronic ester at the 5-position, enabling Suzuki couplings. Molecular weight: 416.41 g/mol vs. 384.33 g/mol for the target compound. Applications: Used in synthesizing biaryl derivatives for kinase inhibitors .
Sulfonyl-Protected Derivatives
- 1-[5-Bromo-1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone (CAS: 1052633-38-1): Substitutes SEM with a tosyl group, altering solubility and deprotection conditions. Stability: Tosyl groups are more acid-stable but require harsher conditions (e.g., HBr/AcOH) for removal .
Substituent Variations at the 3-Position
Bromo-Ethanone Derivatives
- 2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Compound 9c, ): Lacks the SEM group, leading to lower solubility in nonpolar solvents. Higher melting point (244–245°C) due to stronger intermolecular interactions (vs. SEM-protected analogs, which are typically oils or low-melting solids). NMR δ 8.71 (H-2), 13.00 (NH) in DMSO-d6 .
Ethynyl-Substituted Derivatives
- 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20b, ): Replaces ethanone with an ethynylpyridine group, enabling π-stacking interactions. Yield: 75% vs. 80–92% for bromo-ethanone derivatives. Applications: Explored in kinase-targeted cancer therapies .
Heterocycle Variations
Pyrrolo[2,3-b]pyridine vs. Pyrrole Derivatives
- 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone (CAS: 202286-27-9): Simpler pyrrole core lacking the fused pyridine ring. Lower molecular weight (202.05 g/mol) and reduced aromaticity, impacting electronic properties. Applications: Less commonly used in drug development compared to pyrrolopyridines .
Data Tables
Table 1. Comparative Physical Properties
Key Research Findings
- SEM Group Utility : The SEM group in the target compound enables regioselective functionalization and easy deprotection under mild acidic conditions (e.g., TFA), unlike tosyl-protected analogs requiring stronger acids .
- Bromine Reactivity: The 5-bromo substituent facilitates cross-coupling reactions; however, steric hindrance from the SEM group may reduce reaction rates compared to non-protected analogs .
- Thermal Stability: Bromo-ethanone derivatives (e.g., 9c) exhibit higher thermal stability than SEM-protected analogs, as evidenced by melting points .
Biological Activity
1-(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, with the CAS number 1375303-71-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity based on diverse research findings.
Structural Characteristics
The compound's molecular formula is , and its structure includes a pyrrolopyridine core with a bromine substituent and a trimethylsilyl ether group. The presence of these functional groups may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolopyridine Framework : The initial step often includes the condensation of appropriate pyrrole and pyridine derivatives.
- Bromination : The introduction of bromine at the 5-position is achieved through electrophilic aromatic substitution.
- Silylation : The trimethylsilyl ether is introduced via silylation reactions, enhancing solubility and stability.
Anticancer Properties
Research indicates that compounds containing pyrrolopyridine moieties exhibit significant anticancer properties. A study demonstrated that derivatives of this class can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it may inhibit kinases or other signaling molecules that are crucial for tumor growth and metastasis .
Case Studies
- Cell Line Studies : In vitro studies using MTT assays on cancer cell lines such as HeLa and MCF-7 have shown that this compound exhibits dose-dependent cytotoxicity, with IC50 values indicating potent activity against these cells .
- Mechanistic Insights : Further investigations revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing cancer cell death .
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Protection/Deprotection Reactions
The 2-(trimethylsilyl)ethoxy)methyl (SEM) group serves as a transient protecting group for the pyrrole nitrogen.
SEM Protection
The SEM group is introduced using SEM-Cl under basic conditions:
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Reagents : SEM-Cl (1.5 eq), NaH (2 eq) in THF at 0°C.
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Mechanism : Deprotonation of the pyrrole nitrogen by NaH, followed by nucleophilic substitution with SEM-Cl.
SEM Deprotection
Deprotection is achieved via acidolysis:
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Conditions : 1M HCl in MeOH/THF (1:1) at 50°C for 2–4 hours.
-
Result : Regenerates the free NH group of the pyrrolo[2,3-b]pyridine core .
Cross-Coupling Reactions
The bromine atom at position 5 enables palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
Example :
Buchwald-Hartwig Amination
-
Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 eq), dioxane, 100°C, 24 h.
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Scope : Primary/secondary amines install amino groups at position 5 .
Transformations of the Acetyl Group
The ketone at position 3 undergoes diverse functionalizations.
Reduction to Alcohol
Nucleophilic Addition
-
Grignard Reaction :
Electrophilic Aromatic Substitution
The electron-rich pyrrolo[2,3-b]pyridine core undergoes halogenation:
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS (1.1 eq), AIBN (cat.), CCl₄, reflux | Position 7 | 68% |
Stability and Handling
-
Storage : Stable at −20°C under nitrogen for >6 months.
-
Light Sensitivity : Decomposes upon prolonged UV exposure; use amber vials.
Q & A
Q. What are the standard synthetic routes for preparing 1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone?
Methodological Answer: The synthesis typically involves:
- Step 1: Bromination at the 5-position of the pyrrolo[2,3-b]pyridine core. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 85213-22-5) can serve as a precursor .
- Step 2: Protection of the pyrrole NH group using a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This is achieved via reaction with SEM-Cl under basic conditions (e.g., NaH, THF) to prevent unwanted side reactions .
- Step 3: Functionalization at the 3-position. For example, acetyl groups can be introduced using palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) .
Key Reaction Conditions:
- Purification: Silica gel flash chromatography with heptane/ethyl acetate (7:3) is commonly used .
- Yield: Reported yields range from 51% to 75% depending on substituents .
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
Q. What purification techniques are optimal for this compound?
Methodological Answer:
- Flash Column Chromatography: Use silica gel with heptane/ethyl acetate gradients (e.g., 7:3) to separate polar byproducts .
- Recrystallization: Ethanol or dichloromethane/hexane mixtures are effective for removing unreacted starting materials .
Advanced Research Questions
Q. How do structural modifications (e.g., SEM group, bromo substitution) influence reactivity in cross-coupling reactions?
Methodological Answer:
- SEM Group: The SEM protecting group enhances solubility in organic solvents and prevents NH group interference in cross-couplings .
- Bromo Substituent: The 5-bromo group enables Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. However, steric hindrance from the SEM group may reduce reaction efficiency.
- Example: In , Sonogashira coupling with ethynylpyridine achieved 75% yield using Pd(PPh3)4 and CuI .
- Data Contradiction Note: Substituents at the 3-position (e.g., acetyl vs. ethynyl) can alter regioselectivity. For instance, bulkier groups may favor C-5 over C-3 reactivity .
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Methodological Answer:
- Crystal Growth: Slow evaporation of acetonitrile or DMSO solutions produces suitable crystals .
- Key Findings:
Q. Table 1: Crystallographic Data (Example)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Bond Length (C-Br) | 1.89 Å | |
| Dihedral Angle (SEM) | 112.5° |
Q. What strategies address contradictions in biological activity data for SEM-protected derivatives?
Methodological Answer:
- SAR Analysis: Compare analogs with/without the SEM group. For example:
- Case Study: In , SEM-protected derivatives showed reduced cytotoxicity compared to NH-free analogs, suggesting SEM’s role in modulating cell permeability .
Q. How can computational modeling predict the compound’s metabolic stability?
Methodological Answer:
- In Silico Tools: Use Density Functional Theory (DFT) to calculate:
- Validation: Compare with experimental LC-MS data from microsomal stability assays .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Methodological Answer:
- Catalyst Optimization: Use Pd-XPhos instead of Pd(PPh3)4 to enhance turnover in Suzuki couplings .
- Solvent Effects: Replace toluene with dioxane/water mixtures to improve reaction homogeneity at larger scales .
- Byproduct Mitigation: Monitor iodinated byproducts via GC-MS and adjust stoichiometry of boronic acid reagents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
